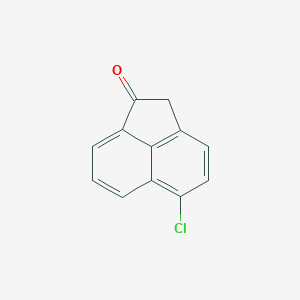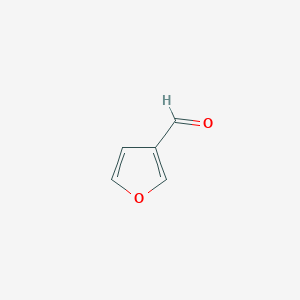
3-Furaldehyde
描述
呋喃-3-甲醛: ,也称为3-糠醛或3-呋喃甲醛,是一种有机化合物,分子式为C5H4O2。它是呋喃的衍生物,其特征是在呋喃环的第三位存在一个醛基。 这种化合物是无色至淡黄色的液体,具有独特的香气,可溶于水、苯、氯仿、醇和醚 .
准备方法
化学反应分析
反应类型:
氧化: 呋喃-3-甲醛可以发生氧化反应生成呋喃-3-羧酸。
还原: 它可以被还原成呋喃-3-甲醇。
常用试剂和条件:
氧化: 二氧化锰通常用作氧化剂。
还原: 硼烷-四氢呋喃络合物用于还原反应。
取代: 溴和氯等卤素用于卤化反应。
主要产品:
氧化: 呋喃-3-羧酸。
还原: 呋喃-3-甲醇。
取代: 多卤代呋喃衍生物。
科学研究应用
化学: 呋喃-3-甲醛用作合成各种有机化合物(包括药物和农用化学品)的中间体。 它也用于制备杂环化合物,并作为有机合成的结构单元 .
生物学和医学: 在药物化学中,呋喃-3-甲醛衍生物已显示出作为抗菌剂和抗真菌剂的潜力。 这些化合物正在研究其抑制各种病原体生长的能力 .
工业: 呋喃-3-甲醛用于生产树脂、塑料和其他聚合物材料。 它也用于生产香料和香料 .
作用机制
呋喃-3-甲醛及其衍生物的作用机制涉及与生物分子的相互作用,导致抑制微生物生长。 醛基具有反应性,可以与蛋白质和酶上的亲核位点形成共价键,破坏其功能并导致抗菌作用 .
相似化合物的比较
属性
IUPAC Name |
furan-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSIHIBYRHSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198076 | |
| Record name | 3-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS] | |
| Record name | 3-Furaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.33 [mmHg] | |
| Record name | 3-Furaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
498-60-2 | |
| Record name | 3-Furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FURANCARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POB632X444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-furaldehyde?
A1: The molecular formula of this compound is C5H4O2, and its molecular weight is 96.08 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers have used FTIR spectroscopy to study matrix-isolated this compound, identifying vibrational signatures of its trans and cis conformers. [] Additionally, 1H and 13C NMR spectral data have been used to characterize furfurylideneimidazolinones synthesized from this compound derivatives. []
Q3: How does the presence of this compound in wood affect its properties after treatment with sulfate and hydroxyl radicals?
A3: While advanced oxidation processes effectively reduce terpenes and alcohols in Pinus radiata wood, they increase emissions of acetic acid and this compound. [] This suggests that the treatment degrades certain wood components, potentially impacting its properties.
Q4: Is this compound a reliable indicator of honey freshness?
A4: While 5-hydroxymethyl-2-furaldehyde (HMF) is a well-established freshness parameter for honey, this compound, along with other furanic compounds, can provide additional insights into honey quality. High levels of these compounds, even in fresh honey, might indicate adulteration or improper storage. []
Q5: What is the role of this compound in the synthesis of furo[2,3-c]pyridine?
A5: this compound is a key starting material in the synthesis of furo[2,3-c]pyridine. It is first converted to β-(3-furyl)acrylic acid, which undergoes a series of transformations, ultimately leading to the formation of the desired furo[2,3-c]pyridine framework. []
Q6: Have there been any computational studies on the reactions of this compound with atmospheric oxidants?
A6: Yes, time-dependent DFT calculations have been used to study the photoisomerization of this compound, explaining the observed trans-to-cis ratio in an argon matrix. []
Q7: How does the position of the aldehyde group affect the reactivity of furanaldehydes with chlorine atoms?
A7: Studies on the kinetics of chlorine atom reactions with 2-furaldehyde, this compound, and 5-methyl-2-furaldehyde suggest that the position of the aldehyde group has minimal impact on the reaction rate. This implies that the chlorine atom likely adds to the double bond of the aromatic ring rather than abstracting the aldehydic hydrogen. []
Q8: Can this compound be used to synthesize compounds with carbonic anhydrase inhibitory activity?
A8: Yes, researchers have utilized metalation chemistry, initially developed for this compound, to synthesize a series of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde. Several of these compounds demonstrate potent inhibition of carbonic anhydrase II. []
Q9: How does potassium impregnation affect the stability of bio-oil derived from beech wood?
A9: Potassium impregnation increases the viscosity of beech wood bio-oil during stability tests, indicating increased polymerization due to the presence of inorganics. This highlights the importance of controlling inorganic content for bio-oil stability. []
Q10: Are there any safety concerns associated with this compound?
A10: While this compound occurs naturally in various foods, high concentrations can be harmful. The compound's safety profile and potential long-term effects require further investigation. []
Q11: What analytical techniques are commonly used to identify and quantify this compound in complex matrices?
A11: Several analytical techniques are used to study this compound:
- GC-MS: This technique is frequently employed for identifying and quantifying this compound in various samples, including honey [, , ], bio-oil [, ], and plant extracts. []
- HS-SPME/GC/MS: This technique, coupled with chemometric analysis, enables the differentiation of honey varieties based on their volatile profiles, including this compound. []
- HPLC: This method is valuable for separating and quantifying furanic compounds, including this compound, in complex mixtures like honey. []
- Electrochemical methods: Square wave voltammetry on an Hg electrode shows promise for the simultaneous determination of this compound and other furanic compounds in honey. []
Q12: How does the presence of phosphorus affect the formation of this compound during biomass pyrolysis?
A12: Phosphorus impregnation of beech wood leads to an increased formation of this compound and levoglucosenone during pyrolysis, suggesting a catalytic role of phosphorus in the rearrangement and dehydration reactions. []
Q13: Can this compound contribute to environmental pollution?
A13: this compound is found in emissions from wood treated with certain oxidation processes, suggesting a potential for air quality impact. [] Further research is needed to fully understand its environmental fate and effects.
Q14: What is the historical significance of this compound in chemical research?
A14: this compound has served as a vital starting material and building block for various synthetic transformations, contributing to the advancement of organic chemistry methodologies. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
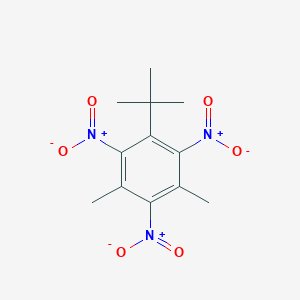
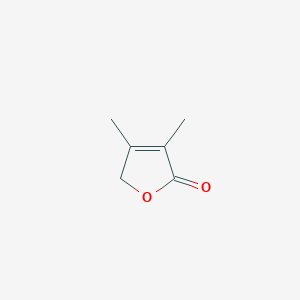
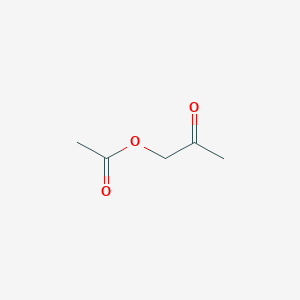
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

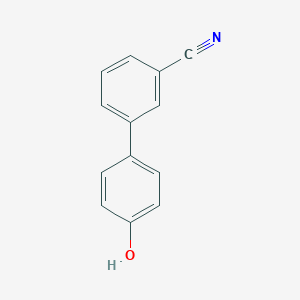


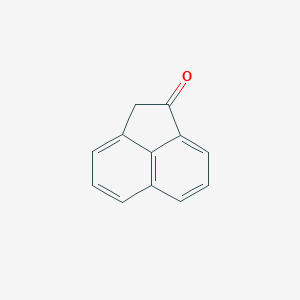
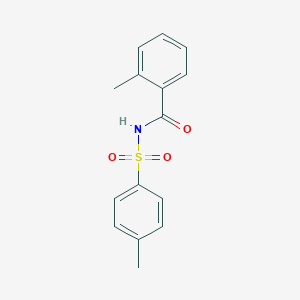
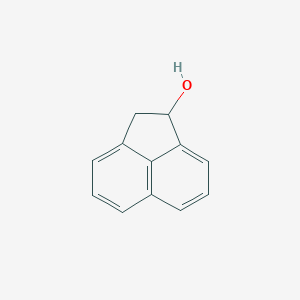
![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
